molecular formula C8H9NO B3385525 2-Ethylnicotinaldehyde CAS No. 64114-26-7

2-Ethylnicotinaldehyde

Cat. No.: B3385525
CAS No.: 64114-26-7
M. Wt: 135.16 g/mol
InChI Key: ZQWSWUGISBEXPQ-UHFFFAOYSA-N
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Description

2-Ethylnicotinaldehyde is an organic compound with the molecular formula C8H9NO It is a derivative of nicotinaldehyde, where an ethyl group is attached to the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylnicotinaldehyde can be synthesized through several methods. One common approach involves the alkylation of nicotinaldehyde with ethyl halides under basic conditions. Another method includes the oxidation of 2-ethylnicotinyl alcohol using oxidizing agents like manganese dioxide in dichloromethane .

Industrial Production Methods: On an industrial scale, this compound can be produced by the catalytic hydrogenation of 2-ethylnicotinic acid, followed by oxidation. This method ensures high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylnicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide in dichloromethane.

    Reduction: Sodium borohydride in methanol at 0-20°C.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: 2-Ethylnicotinic acid.

    Reduction: 2-Ethylnicotinyl alcohol.

    Substitution: Depending on the nucleophile, various substituted derivatives of this compound.

Scientific Research Applications

2-Ethylnicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylnicotinaldehyde involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical pathways. Additionally, its ability to undergo redox reactions makes it a versatile compound in various chemical processes .

Comparison with Similar Compounds

    Nicotinaldehyde: The parent compound, differing only by the absence of the ethyl group.

    2-Methylnicotinaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    2-Ethylnicotinic acid: The oxidized form of 2-Ethylnicotinaldehyde.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications .

Properties

IUPAC Name

2-ethylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-8-7(6-10)4-3-5-9-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWSWUGISBEXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70484095
Record name 2-ETHYL-3-PYRIDINECARBOXALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64114-26-7
Record name 2-ETHYL-3-PYRIDINECARBOXALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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